ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) is a chemical compound that is commonly used in scientific research. It is a crystalline powder that is soluble in water and has a molecular formula of C8H10N2O4S. This compound is used in various scientific applications due to its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) involves the formation of a covalent bond between the compound and the target molecule. This covalent bond is stable and irreversible, which makes the compound an effective tool for the detection of biological molecules.
Biochemical and Physiological Effects:
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) has no known biochemical or physiological effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) in lab experiments include its high sensitivity and selectivity for detecting target molecules. The compound is also easy to use and has a long shelf life. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several potential future directions for the use of ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) in scientific research. One direction is the development of new chemical compounds that can be used in conjunction with this compound to enhance its detection capabilities. Another direction is the exploration of its potential applications in the field of drug discovery and development. Finally, there is a need for further research on the safety and toxicity of this compound to ensure its safe use in scientific research.
Synthesemethoden
The synthesis of ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) involves the reaction of 4-nitrophenyl thiourea with acetic anhydride and 2-aminoethanol in the presence of a catalyst. The reaction yields the desired product as a crystalline powder.
Wissenschaftliche Forschungsanwendungen
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) is commonly used in scientific research as a reagent for the detection of various biological molecules such as proteins, enzymes, and nucleic acids. It is also used as a precursor for the synthesis of other chemical compounds that have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
105892-18-0 |
---|---|
Produktname |
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) |
Molekularformel |
C10H14N2O5S |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H7NO4S.C2H7NO/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;3-1-2-4/h1-4H,5H2,(H,10,11);4H,1-3H2 |
InChI-Schlüssel |
PHGRMMVCLZDVJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH3+] |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH3+] |
Synonyme |
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.